3-(3-Bromophenyl)propan-1-amine hydrochloride
CAS No.: 1269151-20-3
Cat. No.: VC6403651
Molecular Formula: C9H13BrClN
Molecular Weight: 250.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269151-20-3 |
---|---|
Molecular Formula | C9H13BrClN |
Molecular Weight | 250.56 |
IUPAC Name | 3-(3-bromophenyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H12BrN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H |
Standard InChI Key | VMQSDPRBWMSZAK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)CCCN.Cl |
Introduction
Structural and Chemical Properties
Molecular Identity and Configuration
The compound’s IUPAC name, (S)-1-(3-bromophenyl)propan-1-amine hydrochloride, reflects its stereochemical configuration and functional groups. Key attributes include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₃BrClN |
Molecular Weight | 250.56 g/mol |
CAS Number | 623143-34-0 |
Stereochemistry | (S)-enantiomer |
SMILES Notation | CCC(C1=CC(=CC=C1)Br)N.Cl |
The molecule comprises a propane chain with a 3-bromophenyl group attached to the terminal carbon and an amine group at the first carbon, forming a chiral center. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical applications.
Comparative Analysis with Structural Analogs
Halogen substitution and stereochemistry profoundly influence the compound’s reactivity and biological interactions. A comparison with related derivatives highlights these effects:
Compound Name | Molecular Formula | Substituent Position | Key Difference |
---|---|---|---|
3-(4-Bromophenyl)propan-1-amine | C₉H₁₃BrClN | Para-bromo | Altered electronic properties |
3-(3-Chlorophenyl)propan-1-amine | C₉H₁₃Cl₂N | Chlorine substitution | Reduced steric bulk |
(R)-1-(3-Bromophenyl)propan-1-amine | C₉H₁₃BrClN | Opposite enantiomer | Differential receptor binding |
The meta-bromine substituent introduces steric hindrance and electron-withdrawing effects, modulating binding affinity in biological systems.
Synthesis and Optimization
Asymmetric Synthetic Routes
The enantioselective synthesis of 3-(3-bromophenyl)propan-1-amine hydrochloride typically involves catalytic asymmetric hydrogenation or resolution techniques. A representative pathway includes:
-
Phenylpropane Precursor Synthesis:
-
Coupling 3-bromophenylmagnesium bromide with propanal under Grignard conditions yields 3-(3-bromophenyl)propan-1-ol.
-
Subsequent oxidation to the ketone intermediate using Jones reagent (CrO₃/H₂SO₄).
-
-
Reductive Amination:
-
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to form the racemic amine.
-
-
Enantiomeric Resolution:
-
Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, which is then treated with HCl to yield the hydrochloride salt.
-
Optimization Challenges:
-
Steric effects from the bromine atom reduce reaction yields during hydrogenation.
-
Polar aprotic solvents (e.g., DMF) improve intermediate solubility but require careful moisture control.
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | |
Escherichia coli | >128 |
The bromine atom’s electronegativity may enhance membrane penetration, though further structure-activity studies are needed.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s chiral purity (>98% ee) makes it valuable for synthesizing enantiomerically pure drugs:
-
Antidepressants: Sertraline analogs incorporating this scaffold show improved selectivity for serotonin reuptake inhibition.
-
Antiemetics: Derivatives targeting 5-HT₃ receptors are under investigation for chemotherapy-induced nausea.
Catalysis and Material Science
In asymmetric catalysis, the amine group facilitates ligand design for transition metal complexes:
-
Palladium Catalysts: Used in Suzuki-Miyaura couplings, achieving 92% yield with aryl chlorides.
Solvent | Solubility (mg/mL) |
---|---|
Water | 45 |
Ethanol | 120 |
Dichloromethane | <10 |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with G protein-coupled receptors using cryo-EM.
-
Derivatization Libraries: Synthesize fluorinated and methylated analogs to optimize pharmacokinetic properties.
-
Toxicological Profiling: Assess chronic toxicity in rodent models to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume